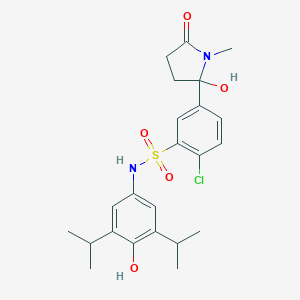
Sitalidone
Overview
Description
Sitalidone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of pyrrolidine derivatives. Sitalidone has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
1. Impact on Allergic Rhinitis and Asthma
Sitalidone has been researched for its efficacy in combination with specific immunotherapy (SIT) for treating conditions like seasonal allergic rhinitis and asthma. Studies have shown that combining Sitalidone with SIT can significantly reduce symptoms in patients with allergic rhinitis, suggesting its potential use in treating polysensitized patients (Kuehr et al., 2002). Another study has highlighted the effectiveness of grass pollen immunotherapy, which includes components like Sitalidone, in children with seasonal allergic asthma, demonstrating a substantial reduction in asthma symptoms (Roberts et al., 2003).
2. Role in Diabetes Management
Research on Sitalidone has also explored its potential in managing diabetes. The drug Sitagliptin, which shares a similar prefix, has been studied for its efficacy and safety as monotherapy in patients with type 2 diabetes mellitus. It was found to significantly improve glycemic control and was well-tolerated in patients with inadequate glycemic control on exercise and diet (Raz et al., 2006).
3. Anti-Inflammatory and Antioxidant Effects
β-Sitosterol (SIT), a bioactive component found in vegetable oil and plants, has been studied for its anti-inflammatory and antioxidant properties. It has been shown to control hyperglycemia and insulin resistance in type 2 diabetic rats by activating insulin receptors and glucose transporters. This indicates SIT's potential as a therapeutic agent for conditions involving inflammation and oxidative stress (Jayaraman et al., 2021).
4. Potential in Breast Cancer Management
Sitalidone has also been investigated for its role in breast cancer management. β-Sitosterol, in particular, has been shown to enhance the effectiveness of tamoxifen, a drug used in breast cancer treatment. This combination was found to inhibit the growth of breast cancer cells by affecting ceramide metabolism, suggesting that dietary SIT and tamoxifen therapy could be beneficial in managing breast cancer (Awad et al., 2008).
properties
CAS RN |
108894-39-9 |
|---|---|
Product Name |
Sitalidone |
Molecular Formula |
C23H29ClN2O5S |
Molecular Weight |
481 g/mol |
IUPAC Name |
2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |
InChI Key |
PGKMOQNZLQCYGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
synonyms |
Sitalidone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

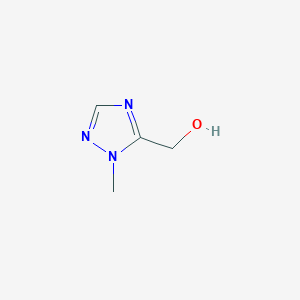
![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)

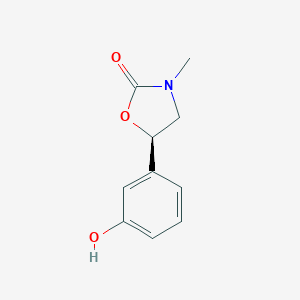
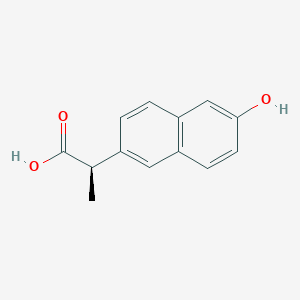

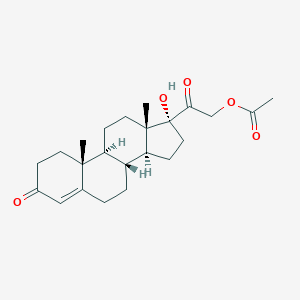




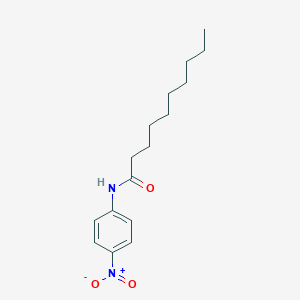
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)
